molecular formula C13H17Cl2N3O B2384138 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 2228757-62-6

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B2384138
CAS No.: 2228757-62-6
M. Wt: 302.2
InChI Key: QBWJESXNPBVUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that features both an imidazole ring and a tetrahydroisoquinoline moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The tetrahydroisoquinoline structure is a partially saturated isoquinoline, which is also found in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.

Chemical Reactions Analysis

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the hydrogenation of imidazole derivatives can be achieved using palladium or nickel catalysts under high pressure and temperature conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and antifungal properties . Additionally, the tetrahydroisoquinoline moiety is found in various natural products with pharmacological activities.

Comparison with Similar Compounds

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole ring structure but differ in their additional functional groups and overall molecular structure. The presence of the tetrahydroisoquinoline moiety in this compound makes it unique compared to other imidazole derivatives. Similar compounds include imidazo[1,2-a]pyridine analogues, which also exhibit a range of biological activities .

Properties

IUPAC Name

6-(1H-imidazol-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.2ClH/c1-2-12(17-9-13-15-5-6-16-13)7-10-3-4-14-8-11(1)10;;/h1-2,5-7,14H,3-4,8-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWJESXNPBVUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OCC3=NC=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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